molecular formula C15H16Br2O5S B14193201 2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid CAS No. 865756-51-0

2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid

Cat. No.: B14193201
CAS No.: 865756-51-0
M. Wt: 468.2 g/mol
InChI Key: IESKCYAJQJNZLG-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid is a chemical compound that combines the properties of both 2-(2,6-dibromophenoxy)ethanol and 4-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromophenoxy)ethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2-(2,6-dibromophenoxy)ethanol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like sulfuric acid to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dibromophenoxy)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid is unique due to the combination of both phenoxyethanol and sulfonic acid functionalities, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its individual components .

Properties

CAS No.

865756-51-0

Molecular Formula

C15H16Br2O5S

Molecular Weight

468.2 g/mol

IUPAC Name

2-(2,6-dibromophenoxy)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H8Br2O2.C7H8O3S/c9-6-2-1-3-7(10)8(6)12-5-4-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,11H,4-5H2;2-5H,1H3,(H,8,9,10)

InChI Key

IESKCYAJQJNZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C(=C1)Br)OCCO)Br

Origin of Product

United States

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